5-(3-Chlorophenoxy)furan-2-carboxylic acid
Description
5-(3-Chlorophenoxy)furan-2-carboxylic acid (CAS: 41019-43-6) is a furan-based carboxylic acid derivative featuring a 3-chlorophenoxy substituent at the 5-position of the furan ring. This compound belongs to a broader class of furan derivatives, which are notable for their diverse bioactivities, including antimicrobial, cytotoxic, and phytochemical properties .
Properties
IUPAC Name |
5-(3-chlorophenoxy)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c12-7-2-1-3-8(6-7)15-10-5-4-9(16-10)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRMMIATIBGXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenoxy)furan-2-carboxylic acid typically involves the reaction of 3-chlorophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(3-Chlorophenoxy)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-(3-Chlorophenoxy)furan-2-carboxylic acid has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the chlorophenyl group is believed to enhance the compound's efficacy by improving its interaction with microbial membranes .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Studies have shown that derivatives of furan-2-carboxylic acids can inhibit inflammatory pathways, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity is often evaluated using models such as carrageenan-induced paw edema, where compounds demonstrate effective dose-dependent inhibition .
Anticonvulsant Activity
Research into related furan derivatives has revealed anticonvulsant properties, suggesting that this compound may also possess similar effects. Compounds in this category have been tested in various animal models, showing promise in reducing seizure frequency and severity .
Synthetic Applications
Building Block for Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the synthesis of more complex molecules. This property is particularly valuable in the pharmaceutical industry, where it can be used to create new drug candidates with enhanced biological activity .
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly as a monomer or co-monomer in the production of bio-based polymers. Its furan structure can participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties. This aligns with the growing interest in sustainable materials derived from renewable resources .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring may also play a role in binding to biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aromatic or phenoxy moiety significantly influence the physicochemical and biological properties of furan carboxylic acids. Below is a comparison of key analogs:
Table 1: Structural and Substituent Comparison
Key Observations:
Substituent Position: The meta-chloro group (3-Cl) in the target compound contrasts with para-chloro (4-Cl) analogs (e.g., CAS 74556-57-3) . The nitro group in 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid (CAS 95611-88-4) introduces strong electron-withdrawing effects, which could alter reactivity and solubility .
Halogen Effects :
- Bromine substitution (e.g., 5-(4-bromophenyl)furan-2-carboxylic acid, CAS 52938-96-2) increases molecular weight and polarizability compared to chlorine, possibly enhancing lipophilicity and membrane permeability .
Biological Activity
5-(3-Chlorophenoxy)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, target interactions, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H9ClO3
- Molecular Weight : 232.64 g/mol
- CAS Number : 1248668-43-0
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, inhibiting the growth of bacteria and fungi. The furan ring structure is often associated with enhanced bioactivity against microbial pathogens.
- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of furan-2-carboxylic acids have been reported to induce apoptosis in various cancer cell lines, including HeLa and A549 .
- Anti-inflammatory Effects : Inflammatory pathways are often modulated by compounds that affect cytokine production. The chlorophenoxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Study on Anticancer Activity
A study conducted by Fan et al. (2022) demonstrated that derivatives of furan-2-carboxylic acids exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.95 nM to 49.85 μM depending on the specific structural modifications made to the furan ring . This highlights the potential of this compound as a scaffold for developing new anticancer agents.
Antimicrobial Efficacy
Research has shown that furan derivatives can effectively inhibit bacterial swarming and swimming at low concentrations (1.8 µg/L for some derivatives), indicating their potential as antimicrobial agents . The unique structure of this compound may enhance these effects.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Similar compounds have shown favorable absorption profiles with low acute toxicity in animal models, suggesting that this compound may also possess a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
